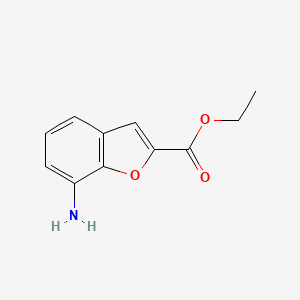

Ethyl 7-aminobenzofuran-2-carboxylate

Description

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

ethyl 7-amino-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2,12H2,1H3 |

InChI Key |

DJWBTFZKUSGSDP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethyl 7-aminobenzofuran-2-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the benzofuran ring system followed by selective introduction of the amino group at the 7-position and ester functionalization at the 2-position. The synthetic routes often start from appropriately substituted phenols or benzaldehydes, which undergo cyclization and functional group transformations.

Key Synthetic Routes

Cyclization of Substituted Phenols with Ethyl Bromoacetate

One common approach involves the reaction of 7-aminophenol derivatives with ethyl bromoacetate under basic conditions to form the benzofuran ring via intramolecular cyclization. The base (e.g., sodium carbonate) facilitates nucleophilic attack and ring closure to form the benzofuran core with an ethyl ester at the 2-position.

-

- Base: sodium carbonate or potassium carbonate

- Solvent: polar aprotic solvents such as N-methylpyrrolidone or dimethylformamide

- Temperature: 80–120°C

- Time: Several hours (4–12 h)

Outcome: Efficient formation of this compound with good yields (60–85%) after purification.

Palladium-Catalyzed Amination of Halogenated Benzofuran Esters

Another advanced method involves starting from ethyl 7-halobenzofuran-2-carboxylate (e.g., 7-bromo or 7-chloro derivative), followed by palladium-catalyzed amination (Buchwald-Hartwig amination) to introduce the amino group at the 7-position.

-

- Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ with appropriate ligands (e.g., BINAP, Xantphos)

- Base: sodium tert-butoxide or cesium carbonate

- Solvent: toluene or dioxane

- Temperature: 80–110°C

- Time: 8–24 h

Outcome: High regioselectivity and good yields (65–90%) of this compound.

Reduction of Nitro-Substituted Benzofuran Esters

Alternatively, ethyl 7-nitrobenzofuran-2-carboxylate can be synthesized first, followed by catalytic hydrogenation or chemical reduction to convert the nitro group to the amino group.

-

- Catalyst: Pd/C or Raney nickel

- Hydrogen pressure: 1–5 atm

- Solvent: ethanol or ethyl acetate

- Temperature: room temperature to 50°C

- Time: 2–6 h

Outcome: High purity this compound with yields exceeding 80%.

Stepwise Synthesis Example from Patent Literature

Although the patent [US20180002305A1] primarily focuses on benzofuran-2-carboxamide derivatives, it outlines a multi-step approach for functionalizing benzofuran esters, which can be adapted for this compound:

| Step | Reaction Description | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Preparation of this compound | Starting from 7-nitrobenzofuran ester, catalytic hydrogenation | This compound |

| 2 | Protection of amino group (if needed) | Di-tert-butyl dicarbonate in tetrahydrofuran | Boc-protected amine derivative |

| 3 | Further functionalization (e.g., amidation) | Reaction with formamide in presence of sodium alkoxide | Benzofuran-2-carboxamide derivatives |

| 4 | Deprotection | Methanolic hydrochloric acid | Free amine compound |

This sequence allows selective transformations while preserving the benzofuran core integrity.

Reaction Conditions and Optimization

Critical Parameters

- Temperature control: Cyclization and palladium-catalyzed amination require precise temperature regulation (typically 80–120°C) to maximize yield and minimize side reactions.

- Solvent choice: Polar aprotic solvents (N-methylpyrrolidone, dimethylformamide) enhance solubility and reaction rates.

- Catalyst and ligand selection: For Pd-catalyzed amination, ligand choice critically affects regioselectivity and turnover.

- Purification: Column chromatography using silica gel with ethyl acetate/hexane gradients is standard for isolating high-purity products.

Yield and Purity Data

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Cyclization with ethyl bromoacetate | 60–85 | >95 (HPLC) | Simple, scalable |

| Pd-catalyzed amination | 65–90 | >98 (HPLC) | High regioselectivity |

| Nitro reduction | 80–90 | >99 (NMR, HPLC) | Requires hydrogenation setup |

Characterization Techniques

Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Aromatic protons appear at 6.5–7.5 ppm; amino protons typically broad signals around 4–5 ppm; ethyl ester protons at ~4.2 ppm (CH₂) and 1.2 ppm (CH₃).

- ¹³C NMR: Ester carbonyl carbon at ~165–170 ppm; aromatic carbons between 110–160 ppm.

Mass Spectrometry (MS): Molecular ion peak consistent with C₁₁H₁₁NO₃ (molecular weight ~205 g/mol).

Infrared Spectroscopy (IR): Characteristic ester C=O stretch near 1735 cm⁻¹; N–H stretch around 3300–3500 cm⁻¹.

X-ray Crystallography: Confirms benzofuran ring planarity and bond lengths (C–O bonds 1.36–1.43 Å) and hydrogen bonding interactions involving the amino group.

High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water mobile phases confirm purity >98%.

Stability and Solubility Considerations

Solubility: The ethyl ester enhances solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, facilitating reactions and biological assays.

Stability: The amino group is prone to oxidation and light sensitivity; thus, storage under inert atmosphere and in amber vials at −20°C is recommended for long-term stability.

pH Sensitivity: Stable in pH range 4–9; acidic or strongly basic conditions may hydrolyze the ester moiety.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization with ethyl bromoacetate | 7-aminophenol or derivatives | Sodium carbonate, ethyl bromoacetate | 80–120°C, 4–12 h | 60–85 | Simple, cost-effective | Moderate regioselectivity |

| Palladium-catalyzed amination | Ethyl 7-halobenzofuran-2-carboxylate | Pd catalyst, base, ligand | 80–110°C, 8–24 h | 65–90 | High regioselectivity, clean reaction | Requires expensive catalyst |

| Nitro reduction | Ethyl 7-nitrobenzofuran-2-carboxylate | Pd/C, H₂ | RT–50°C, 2–6 h | 80–90 | High purity, straightforward | Requires hydrogenation setup |

Research Findings and Implications

The palladium-catalyzed amination route offers the best regioselectivity and yield, making it suitable for complex derivative synthesis.

Nitro reduction is a reliable method when nitro precursors are more accessible or easier to synthesize.

Cyclization methods are preferred for large-scale industrial synthesis due to simplicity and cost-effectiveness despite slightly lower yields.

The choice of method depends on available starting materials, desired purity, and scale of synthesis.

Chemical Reactions Analysis

Reduction of Nitro Precursors

Ethyl 7-aminobenzofuran-2-carboxylate is commonly synthesized via catalytic hydrogenation of its nitro analogue.

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Reduction of ethyl 7-nitrobenzofuran-2-carboxylate | H₂ (1 atm), 10% Pd/C, ethyl acetate, 33–38°C, 3 h | 98% |

This method is scalable and industrially viable, with continuous flow reactors improving efficiency.

Amidation and Transamidation

The ester group undergoes nucleophilic substitution with amines or ammonia to form carboxamides.

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| Reaction with formamide | Sodium methoxide, NMP, 25–35°C, 2–10 h | 85–92% | |

| Transamidation with Boc-activated intermediates | (Boc)₂O, DMAP, MeCN → amine, toluene, 60°C | 70–88% |

Transamidation allows sequential functionalization, enabling modular synthesis of derivatives .

Protection/Deprotection of the Amino Group

The primary amine is protected via Boc-group incorporation for selective reactivity.

| Reagent | Conditions | Deprotection Method | Source |

|---|---|---|---|

| Di-tert-butyl dicarbonate | THF, 60°C, 5 h | Methanolic HCl, 25°C, 2 h |

Boc-protected derivatives are stable under basic and neutral conditions, facilitating multi-step syntheses .

Alkylation and Acylation

The amino group reacts with electrophiles to form secondary amines or amides.

| Reaction Type | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF | 80°C, 8 h | 75–85% | |

| Acylation | Acetyl chloride, pyridine | 0°C → rt, 12 h | 80–90% |

Alkylated products show enhanced lipophilicity, useful in drug design.

C–H Arylation and Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization of the benzofuran core.

| Reaction | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| C–H Arylation | Pd(OAc)₂, AgOAc | CPME, 110°C, 12–24 h | 65–78% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C, 8 h | 70–82% |

Arylation at the 5-position is favored due to electronic directing effects .

Ester Hydrolysis and Derivatization

The ethyl ester is hydrolyzed to a carboxylic acid for further functionalization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiOH·H₂O | THF/H₂O (3:1), rt, 3 h | 7-Aminobenzofuran-2-carboxylic acid | 95% |

The carboxylic acid serves as a precursor for acyl chlorides or mixed anhydrides .

Cyclization Reactions

The amino and ester groups participate in heterocycle formation.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclization with CS₂ | KOH, DMF, 100°C, 6 h | Benzofuro[2,3-d]thiazole | 68% | |

| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃ | DMF, 120°C, 12 h | 60% |

Cyclized products exhibit enhanced bioactivity, particularly in anticancer studies.

Key Reactivity Trends

-

Amino Group : Undergoes alkylation, acylation, and participation in cyclization.

-

Ester Group : Susceptible to hydrolysis, amidation, and transamidation.

-

Benzofuran Core : Supports electrophilic substitution and transition-metal-catalyzed couplings.

Scientific Research Applications

Ethyl 7-aminobenzofuran-2-carboxylate is a chemical compound with applications in scientific research, particularly in the synthesis of biologically active molecules and pharmaceutical development . This compound is used as an intermediate in the synthesis of various benzofuran derivatives, which have a wide range of biological activities .

Synthesis and chemical properties

This compound can be synthesized and characterized using spectroscopic methods such as NMR and FT-HRMS . The molecule contains both an amine and an ester functional group, which allows for further chemical modifications to create a variety of compounds .

Research applications

- Ligand Synthesis: this compound is a precursor in the synthesis of high-affinity ligands . For example, it can be used to create derivatives with anti-proliferative activity .

- Pharmaceutical development: Benzofuran-2-carboxamide derivatives, which can be synthesized using this compound as an intermediate, have uses as anxiolytics, antidepressants, antipsychotics, neuroleptics, and antihypertensives .

- Cosmetic product development: Though not a direct application, benzofuran derivatives are evaluated for safety and effectiveness in cosmetic products, indicating the broader relevance of benzofuran compounds in applied research .

Processes for preparation of benzofuran-2-carboxamide derivatives

Novel processes exist for the preparation of benzofuran-2-carboxamide derivatives, which include:

- Reacting ethyl 5-aminobenzofuran-2-carboxylate with N,N-bis(2-chloroethyl)amine in dichloromethane .

- Subjecting ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate to BOC protection by reacting with di-tert-butyl dicarbonate in tetrahydrofuran to produce ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-caboxylate .

- Reacting ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-caboxylate with formamide in the presence of sodium alkoxide in N-methylpyrrolidone to produce 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxamide .

- Deprotecting the 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxamide with methanolic HCl to produce the 5-(1-pipearzinyl)benzofuran-2-carboxamide .

Case studies

- Anticancer activity: In one study, ethyl 3-aminobenzofuran-2-carboxylate was used to synthesize compounds that showed potent activity in inhibiting the growth of the MDA-MB-231 human breast cancer cell line .

- ** antiproliferative activity:** Researchers synthesized a series of compounds, and only the alcohol derivative kept antiproliferative activity similar to that of the 2-methylbenzofurane, while the ester and the amide were significantly less active .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison with Analogues

Substituent Position and Functional Group Variations

- Ethyl 5-Bromo-1-benzofuran-2-carboxylate: Features a bromine atom at position 5 instead of the amino group at position 7.

- Ethyl 7-Chloro-2,3-dihydrobenzofuran-2-carboxylate: Substitutes the amino group with chlorine at position 7 and incorporates a partially saturated dihydrobenzofuran ring. The reduced aromaticity may decrease stability but improve solubility in nonpolar solvents .

- Ethyl 3-Amino-7-carbamoyl-4,6-dimethoxy-1-benzofuran-2-carboxylate: Contains multiple substituents (carbamoyl, methoxy) and an amino group at position 3. The carbamoyl and methoxy groups enhance hydrogen-bonding capacity, which could influence crystallinity and bioavailability .

Table 1: Structural Features of Selected Analogues

| Compound Name | Substituents (Position) | Functional Groups | Molecular Weight |

|---|---|---|---|

| Ethyl 7-aminobenzofuran-2-carboxylate | –NH₂ (7) | Ester (–COOEt) | 205.21* |

| Ethyl 5-bromo-1-benzofuran-2-carboxylate | –Br (5) | Ester (–COOEt) | 269.09 |

| Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate | –Cl (7), saturated ring | Ester (–COOEt) | 226.66 |

| Ethyl 3-amino-7-carbamoyl-4,6-dimethoxy-... | –NH₂ (3), –CONH₂ (7), –OMe (4,6) | Ester, carbamoyl, methoxy | 338.31 |

*Calculated based on formula C₁₁H₁₁NO₃.

Ring Saturation and Planarity

- Fully Aromatic vs. Partially Saturated Systems : Fully aromatic benzofurans (e.g., Ethyl 5-bromo-1-benzofuran-2-carboxylate) exhibit planar structures conducive to π-π stacking, whereas dihydrobenzofurans (e.g., Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate) have reduced planarity, affecting packing in crystal lattices .

- Thiophene vs. Benzofuran Analogues: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate replaces the benzofuran oxygen with sulfur, increasing electron delocalization and altering dipole moments .

Comparative Yields and Purification

- Ethyl 5-[bis(2-hydroxyethyl)amino]-7-methoxybenzofuran-2-carboxylate: Achieved in "good yield" via ethylene oxide alkylation, emphasizing the efficiency of hydroxyethyl group introductions .

- Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate : Produced as a pharmaceutical intermediate, with commercial availability suggesting scalable synthesis .

Physicochemical and Pharmacological Properties

Spectroscopic and Crystallographic Data

- IR Spectroscopy : Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate shows carbonyl stretches at 1685 cm⁻¹ (ester) and 1626 cm⁻¹ (acetyl), comparable to benzofuran esters .

- X-Ray Crystallography : Ethyl 5-bromo-1-benzofuran-2-carboxylate exhibits near-planar geometry, with a 4.8° tilt between the carboxyl group and benzofuran ring, influencing molecular packing .

Q & A

Q. What are the common synthetic routes for Ethyl 7-aminobenzofuran-2-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via multi-step reactions involving intermediates such as nitro or hydroxy derivatives. For example, hydrogenation of 7-nitrobenzofuran derivatives using palladium/carbon catalysts under controlled hydrogen pressure is a key step . Precise temperature control (e.g., 50–80°C) and solvent selection (e.g., ethanol or THF) are critical for maximizing yield. Reaction progress is monitored using TLC or HPLC, and intermediates are purified via column chromatography. Optimization often involves iterative adjustments to catalyst loading and solvent polarity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- NMR : H NMR confirms the presence of the ethyl ester (δ 1.3–1.4 ppm for CH, δ 4.3–4.4 ppm for CH) and aromatic protons (δ 6.5–7.5 ppm for benzofuran). C NMR identifies carbonyl carbons (δ 165–170 ppm) and aromatic carbons.

- IR : Stretching vibrations for C=O (1700–1750 cm) and N–H (3300–3500 cm) confirm functional groups.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] at m/z 235.0954 for CHNO). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What stability considerations are critical for storing this compound?

The compound should be stored in airtight containers under inert gas (N or Ar) at –20°C to prevent degradation. Exposure to light, moisture, or oxidizing agents must be avoided, as the amino group is prone to oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .

Q. What safety protocols are recommended for handling this compound in the lab?

Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap and water. For spills, adsorb with inert material (e.g., vermiculite) and dispose of as hazardous waste. Emergency procedures should align with OSHA guidelines .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron distribution, revealing nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., enzymes) by simulating binding affinities. Solvent effects are incorporated using implicit models (e.g., PCM). Validation against experimental IC values ensures reliability .

Q. What strategies resolve contradictions in spectral data or crystallographic refinement?

Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Re-measuring in deuterated DMSO or CDCl can clarify. For crystallography, SHELXL refinement (using twin-law analysis or high-resolution data) resolves ambiguities in electron density maps. R-factor convergence below 5% indicates robust structural solutions .

Q. How does the electronic nature of substituents affect the benzofuran core’s reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., –NO) deactivate the ring, requiring harsher conditions (e.g., Pd(OAc), 100°C) for Suzuki-Miyaura coupling. Conversely, electron-donating groups (e.g., –NH) enhance reactivity, enabling room-temperature Stille couplings. Hammett σ constants quantify substituent effects, guiding predictive synthetic workflows .

Q. What experimental and theoretical approaches validate reaction mechanisms involving this compound?

Isotopic labeling (e.g., N in the amino group) traces mechanistic pathways via MS/MS fragmentation. Kinetic isotope effects (KIE) and Eyring plots (ΔH‡, ΔS‡) differentiate concerted vs. stepwise mechanisms. Computational transition-state modeling (Gaussian 16) corroborates experimental activation energies .

Methodological Best Practices

- Data Reproducibility : Report detailed reaction conditions (catalyst batch, solvent purity) and raw spectral data in supplementary materials .

- Error Analysis : Quantify uncertainties in crystallographic data (e.g., estimated standard deviations for bond lengths) and statistical validation of spectroscopic assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.